molecular formula C19H23NO2S2 B2670776 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1207002-44-5

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2670776
CAS No.: 1207002-44-5
M. Wt: 361.52
InChI Key: UYPHGFWDCCNLDN-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound that features a combination of phenylthio, thiophenyl, and tetrahydropyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as phenylthio and thiophenyl derivatives, followed by their coupling with tetrahydropyran structures under controlled conditions. Common reagents used in these reactions include thiols, halides, and amides, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The thiophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylthio and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability, facilitating its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
  • 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butanamide
  • 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-phenylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c21-18(8-14-23-16-5-2-1-3-6-16)20-15-19(9-11-22-12-10-19)17-7-4-13-24-17/h1-7,13H,8-12,14-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPHGFWDCCNLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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